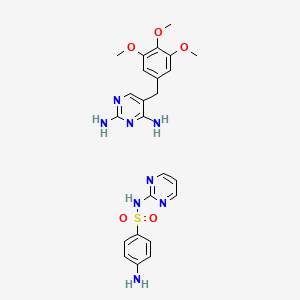

Tribrissen

Description

Properties

CAS No. |

39474-58-3 |

|---|---|

Molecular Formula |

C24H28N8O5S |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C10H10N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1-7H,11H2,(H,12,13,14) |

InChI Key |

NFZZDOYBSGWASD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

39474-58-3 |

Synonyms |

co-trimazine Diaziprim Forte Ditrim sulfadiazine - trimethoprim sulfadiazine, trimethoprim drug combination sulfadiazine-trimethoprim mixture Tribrissen Triglobe trimethoprim-sulfadiazine mixture |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tribrissen® (Trimethoprim-Sulfadiazine) in Combating Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Tribrissen®, a synergistic antimicrobial agent composed of trimethoprim and sulfadiazine. The focus is on its activity against gram-negative bacteria. By sequentially inhibiting key enzymes in the bacterial folic acid synthesis pathway, this combination achieves a bactericidal effect, a significant advantage over the bacteriostatic nature of its individual components. This document details the molecular interactions, presents available quantitative data on its efficacy, outlines experimental protocols for synergy analysis, and provides visual representations of the biochemical and experimental workflows.

Introduction: The Principle of Sequential Blockade

This compound®'s efficacy is rooted in the principle of "sequential blockade," a strategy that targets two distinct, consecutive steps in a single metabolic pathway essential for bacterial survival.[1] Bacteria, unlike mammals, must synthesize their own folic acid, a critical precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][2] Mammalian cells, in contrast, acquire folic acid from their diet, rendering them largely unaffected by this mechanism of action.[1][3] This selective toxicity is a cornerstone of the safety and efficacy of this drug combination.

The two active components of this compound® are:

-

Sulfadiazine: A sulfonamide antibiotic.

-

Trimethoprim: A diaminopyrimidine antibiotic.

Individually, these agents are typically bacteriostatic, meaning they inhibit bacterial growth and reproduction without killing the organisms. However, when used in combination, they exhibit a synergistic and often bactericidal effect, leading to the death of susceptible bacteria.[3][4] This potentiation allows for efficacy even against organisms that may show resistance to one of the components alone.[3]

The Molecular Mechanism of Action: Targeting Folic Acid Synthesis

The synthesis of tetrahydrofolate (THF), the biologically active form of folic acid, in bacteria is a multi-step enzymatic pathway. This compound® disrupts this pathway at two crucial points.

Sulfadiazine: Inhibition of Dihydropteroate Synthase (DHPS)

The first point of inhibition is mediated by sulfadiazine. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[5][6] Sulfadiazine competitively inhibits DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.[5][6] This action effectively halts the folic acid synthesis pathway at an early stage.

Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Further down the pathway, trimethoprim comes into play. It is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[7][8] The affinity of trimethoprim for bacterial DHFR is several thousand times greater than its affinity for the mammalian equivalent, which accounts for its high therapeutic index.[3][9] By blocking this final reduction step, trimethoprim prevents the formation of the essential THF cofactor.

The dual inhibition of this vital pathway starves the bacterial cell of the necessary components for DNA replication and protein synthesis, ultimately leading to cell death.

Quantitative Analysis of Efficacy

The synergistic interaction between trimethoprim and sulfadiazine results in a significant reduction in the minimum inhibitory concentration (MIC) of each drug compared to when they are used alone.

Enzyme Inhibition Kinetics

The inhibitory activity of sulfadiazine and trimethoprim against their respective target enzymes has been quantified.

| Component | Target Enzyme | Target Organism | Inhibition Constant (Ki) / IC50 | Reference |

| Sulfadiazine | Dihydropteroate Synthase (DHPS) | E. coli | Ki = 2.5 x 10-6 M | [10] |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | E. coli | ID50 = 0.007 µM | [5] |

Note: Data for wild-type, susceptible enzymes are presented where available. The ID50 for trimethoprim is against the chromosomal DHFR.

In Vitro Susceptibility Data

The combination of trimethoprim and a sulfonamide demonstrates broad-spectrum activity against many common gram-negative pathogens. However, resistance can be a concern and susceptibility testing is often recommended.

| Organism | Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Reference |

| Escherichia coli | Trimethoprim-Sulfamethoxazole | >32 | >32 | 67.21 | [11] |

| Salmonella enterica | Trimethoprim-Sulfamethoxazole | 1 | 2 | - | [11] |

Note: Data presented is for trimethoprim-sulfamethoxazole, a commonly studied combination with a similar mechanism to trimethoprim-sulfadiazine. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Synergy Data

The synergy between trimethoprim and sulfonamides is quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.

| Organism | Antimicrobial Combination | Mean FIC Index (± SD) | Interpretation | Reference |

| Klebsiella pneumoniae | Trimethoprim + Amikacin | 0.59 ± 0.19 | Additive | [12] |

| Serratia marcescens | Trimethoprim + Amikacin | 0.48 ± 0.18 | Synergistic | [12] |

| Escherichia coli | Trimethoprim + Amikacin | 0.60 ± 0.22 | Additive | [12] |

Note: Data from a study with amikacin is used as an illustrative example of FIC index presentation. Specific FIC data for trimethoprim-sulfadiazine against a range of gram-negative bacteria would require further targeted studies.

Experimental Protocols

The synergistic effect of this compound® can be quantitatively assessed in the laboratory using several methods. The checkerboard assay and the time-kill assay are two of the most common approaches.

Checkerboard Assay for Synergy Testing

This method allows for the determination of the FIC index by testing a wide range of concentrations of two drugs in combination.

4.1.1. Materials

-

96-well microtiter plates

-

Mueller-Hinton broth (MHB), cation-adjusted

-

Trimethoprim and sulfadiazine stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C)

-

Plate reader (optional, for OD measurements)

4.1.2. Procedure

-

Preparation of Drug Dilutions:

-

In a 96-well plate, create serial twofold dilutions of sulfadiazine along the x-axis (e.g., columns 1-10).

-

Create serial twofold dilutions of trimethoprim along the y-axis (e.g., rows A-G).

-

Column 11 should contain dilutions of sulfadiazine alone, and row H should contain dilutions of trimethoprim alone to determine their individual MICs.

-

Column 12 should serve as a growth control (no drug).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 35°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

-

Calculate the FIC index: FIC Index = FIC of sulfadiazine + FIC of trimethoprim.

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additive or Indifference

-

FIC Index > 4.0: Antagonism[13]

-

-

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.

4.2.1. Materials

-

Culture tubes or flasks

-

Mueller-Hinton broth (MHB), cation-adjusted

-

Trimethoprim and sulfadiazine stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Shaking incubator (37°C)

-

Spectrophotometer

-

Agar plates for colony counting

-

Sterile saline for dilutions

4.2.2. Procedure

-

Preparation of Cultures:

-

Prepare tubes of MHB containing:

-

No drug (growth control)

-

Sulfadiazine alone (at a clinically relevant concentration, e.g., MIC)

-

Trimethoprim alone (at a clinically relevant concentration, e.g., MIC)

-

Sulfadiazine and trimethoprim in combination (at their respective MICs or sub-MICs).

-

-

-

Inoculation:

-

Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 106 CFU/mL.

-

-

Incubation and Sampling:

-

Incubate the tubes in a shaking water bath at 37°C.

-

At specified time points (e.g., 0, 3, 6, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto agar plates and incubate overnight.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Interpretation:

-

Visualizations

Signaling Pathway: Folic Acid Synthesis and Inhibition

Caption: Sequential blockade of the bacterial folic acid synthesis pathway by sulfadiazine and trimethoprim.

Logical Relationship: Synergistic Mechanism

Caption: The synergistic interaction of this compound®'s components leads to a bactericidal outcome.

Experimental Workflow: Checkerboard Assay

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. clyte.tech [clyte.tech]

- 5. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antimicrobial effects of trimethoprim and sulphadiazine in infected urine and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides | Semantic Scholar [semanticscholar.org]

- 12. Synergistic Activity of Trimethoprim and Amikacin Against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Synergistic Dance of Trimethoprim and Sulfadiazine: A Technical Guide to a Potent Antibacterial Duo

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synergistic Antibacterial Effect of Trimethoprim and Sulfadiazine.

This technical guide provides a comprehensive overview of the synergistic antibacterial action of trimethoprim and sulfadiazine, a combination that has been a cornerstone in the treatment of various bacterial infections. This document delves into the molecular mechanism of their synergy, presents quantitative data from in vitro studies, and outlines detailed experimental protocols for assessing this powerful interaction.

The Core of Synergy: Sequential Blockade of Folic Acid Synthesis

The remarkable efficacy of the trimethoprim-sulfadiazine combination lies in its ability to sequentially inhibit two crucial enzymes in the bacterial folic acid (tetrahydrofolate) synthesis pathway. Folic acid is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for bacterial survival and replication.[1][2][3]

Sulfadiazine's Role: Sulfadiazine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, an early step in the folic acid pathway. By mimicking PABA, sulfadiazine blocks the synthesis of dihydrofolic acid.[3][4]

Trimethoprim's Role: Trimethoprim targets a subsequent step in the pathway by inhibiting dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[1][2] The affinity of trimethoprim for bacterial DHFR is several thousand times greater than for its mammalian counterpart, which accounts for its selective toxicity.

By inhibiting two different stages of the same essential metabolic pathway, the combination of sulfadiazine and trimethoprim results in a potent synergistic effect, often leading to a bactericidal (bacteria-killing) action, whereas each component alone is typically bacteriostatic (inhibits bacterial growth).[5]

Quantifying Synergy: The Fractional Inhibitory Concentration (FIC) Index

The synergistic effect of trimethoprim and sulfadiazine is quantified using the Fractional Inhibitory Concentration (FIC) index. This index is determined through in vitro susceptibility tests, most commonly the checkerboard assay.[4][6] The FIC index is calculated using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The interpretation of the FIC index is as follows:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

Data Presentation: In Vitro Synergistic Activity

The following tables summarize the in vitro synergistic activity of trimethoprim and sulfadiazine (or sulfamethoxazole, a closely related sulfonamide) against various bacterial pathogens.

Table 1: Synergistic Activity against Escherichia coli

| Strain | MIC Trimethoprim Alone (µg/mL) | MIC Sulfonamide Alone (µg/mL) | MIC Trimethoprim in Combination (µg/mL) | MIC Sulfonamide in Combination (µg/mL) | FIC Index | Interpretation | Reference |

| E. coli (n=9) | Varies | Varies | Lower than MIC alone | Lower than MIC alone | < 0.5 for various ratios | Synergy | [7] |

Note: A study on nine E. coli strains with varying susceptibility profiles demonstrated that the Minimum Inhibitory Concentrations (MICs) are lower when sulfonamides are combined with trimethoprim compared to the MICs of sulfonamides alone, indicating synergism. The most synergistic ratios for sulfadiazine/trimethoprim ranged from 1/16 to 1/1280.[7]

Table 2: Synergistic Activity against Enterococcus faecalis

| Strain | MIC Trimethoprim Alone (µg/mL) | MIC Sulfamethoxazole Alone (µg/mL) | Geometric Mean MIC of Trimethoprim in Combination (µg/mL) | FIC Index | Interpretation | Reference |

| E. faecalis (126 isolates) | 0.164 (geometric mean) | Resistant | 0.016 | Not explicitly calculated, but potentiation is evident | Synergy | [8][9] |

Note: While all 126 clinical isolates of Enterococcus faecalis were resistant to sulfamethoxazole alone, the combination with trimethoprim markedly potentiated the inhibitory and bactericidal activities of trimethoprim. The geometric mean MIC of trimethoprim was reduced from 0.164 µg/mL to 0.016 µg/mL in the presence of sulfamethoxazole.[8][9]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, or antagonistic effects of antimicrobial combinations.[4]

Methodology:

-

Preparation of Antimicrobial Solutions: Stock solutions of trimethoprim and sulfadiazine are prepared and serially diluted.

-

Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of sulfadiazine are added to each well. Along the y-axis, increasing concentrations of trimethoprim are added. This creates a matrix of wells with various combinations of the two drugs.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible growth.

-

FIC Index Calculation: The FIC index is calculated for each well showing no growth to determine the nature of the interaction.

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic picture of the antimicrobial interaction over time.

Methodology:

-

Preparation: Bacterial cultures are grown to a logarithmic phase.

-

Exposure: The bacterial culture is divided into several flasks containing:

-

No drug (growth control)

-

Trimethoprim alone at a specific concentration (e.g., MIC)

-

Sulfadiazine alone at a specific concentration (e.g., MIC)

-

The combination of trimethoprim and sulfadiazine at specific concentrations.

-

-

Sampling: Aliquots are removed from each flask at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions on appropriate agar plates.

-

Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Logical Relationship of Synergistic Interaction

The synergistic interaction between trimethoprim and sulfadiazine can be visualized as a logical relationship where the inhibition of two sequential steps in a critical pathway leads to a significantly enhanced overall effect.

Conclusion

The synergistic combination of trimethoprim and sulfadiazine remains a powerful tool in the antimicrobial arsenal. Its well-understood mechanism of action, involving the sequential blockade of the bacterial folic acid synthesis pathway, provides a clear rationale for its enhanced efficacy. The quantitative assessment of this synergy through methods like the checkerboard assay and time-kill curve analysis is crucial for understanding its potency against various pathogens and for guiding clinical applications. This technical guide provides researchers and drug development professionals with the foundational knowledge and methodologies to further explore and harness the potential of this and other synergistic antimicrobial combinations.

References

- 1. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity and interactions of antibiotic and phytochemical combinations against Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. P19 | Determination of optimal ratios for three sulfonamides/trimethoprim combinations against <i>E. coli</i> using checkerboard and time‐kill assays [agris.fao.org]

- 8. Susceptibility of enterococci to trimethoprim and trimethoprim-sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibility of enterococci to trimethoprim and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Tribrissen's Sequential Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribrissen®, a synergistic combination of trimethoprim and sulfadiazine, represents a classic example of a sequential enzymatic blockade in antimicrobial therapy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its potent bactericidal activity. By targeting two distinct, sequential enzymes in the bacterial folic acid synthesis pathway, this compound achieves a level of efficacy markedly greater than the sum of its individual components. This document details the biochemical pathways, presents quantitative data on enzyme inhibition, outlines experimental protocols for assessing its activity, and provides visual representations of the key concepts to support research and drug development efforts in the field of antimicrobials.

Introduction: The Principle of Sequential Blockade

The combination of trimethoprim and a sulfonamide, such as sulfadiazine, exemplifies the powerful pharmacological principle of sequential blockade.[1][2][3] This strategy involves the inhibition of two different enzymatic steps in a single metabolic pathway. In the case of this compound, the targeted pathway is the de novo synthesis of folic acid in bacteria, a process essential for the production of nucleotides and certain amino acids, and therefore, for bacterial survival and replication.[4][5] While each component alone is typically bacteriostatic, their combined action is often bactericidal and can be effective against strains resistant to one of the components.[4]

A key advantage of this therapeutic approach is the selective toxicity towards bacteria. Mammalian cells do not synthesize their own folic acid, instead obtaining it from their diet, making them largely unaffected by the action of sulfonamides at therapeutic doses.[2][4] Furthermore, trimethoprim exhibits a significantly higher affinity for the bacterial dihydrofolate reductase enzyme than for its mammalian counterpart, further ensuring a wide therapeutic index.[4]

The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel

Bacteria, unlike their mammalian hosts, must synthesize folic acid from precursor molecules. This metabolic pathway is a prime target for antimicrobial agents. The sequential blockade by this compound's components occurs at two critical junctures in this pathway.

Sulfadiazine: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfadiazine, a member of the sulfonamide class of antibiotics, acts as a competitive inhibitor of dihydropteroate synthase (DHPS).[1][6] Structurally, sulfonamides mimic para-aminobenzoic acid (PABA), the natural substrate for DHPS.[6] This structural analogy allows sulfadiazine to bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid.[6][7] This initial blockade curtails the production of the immediate precursor to dihydrofolic acid.

Trimethoprim: Inhibition of Dihydrofolate Reductase (DHFR)

Further down the pathway, trimethoprim targets the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is responsible for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), the biologically active form of folate.[4][7] Trimethoprim is a potent and selective inhibitor of bacterial DHFR, binding to the enzyme's active site and preventing the conversion of DHF.[4] This second blockade effectively halts the production of THF, leading to a deficiency in essential cofactors for DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

The following diagram illustrates the sequential blockade of the bacterial folic acid synthesis pathway by sulfadiazine and trimethoprim.

Quantitative Analysis of Enzyme Inhibition and Synergy

The efficacy of this compound's components can be quantified through their inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against their target enzymes. The synergy between the two drugs is often expressed using the Fractional Inhibitory Concentration (FIC) index.

Inhibition of Dihydropteroate Synthase by Sulfadiazine

The inhibitory potency of sulfadiazine against bacterial DHPS is a key factor in its antimicrobial activity. The following table summarizes available data for Escherichia coli.

| Compound | Target Enzyme | Bacterial Species | Ki (µM) |

| Sulfadiazine | Dihydropteroate Synthase (DHPS) | Escherichia coli | 2.5[5] |

Table 1: Inhibitory Constant (Ki) of Sulfadiazine against E. coli DHPS.

Inhibition of Dihydrofolate Reductase by Trimethoprim

Trimethoprim is a potent inhibitor of bacterial DHFR, with significantly lower affinity for the human enzyme, which underscores its selective toxicity.

| Compound | Target Enzyme | Bacterial Species | Ki (nM) | IC50 (nM) |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Staphylococcus aureus (DfrA) | 4,260[8] | - |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Staphylococcus aureus (DfrB) | - | 0.71[8] |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Staphylococcus aureus (DfrG) | - | 820[8] |

| Trimethoprim | Dihydrofolate Reductase (DHFR) | Escherichia coli | 4-5[9] | - |

Table 2: Inhibitory Constants (Ki) and IC50 Values of Trimethoprim against Bacterial DHFR.

Synergistic Action: The Fractional Inhibitory Concentration (FIC) Index

The synergistic effect of combining sulfadiazine and trimethoprim can be quantified using the FIC index, which is determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interaction is interpreted as:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

Studies have demonstrated that the combination of trimethoprim and sulfadiazine exhibits synergy against a wide range of bacteria. For instance, against Streptococcus equi, FIC indices were found to be synergistic (≤ 0.5) at ratios of trimethoprim to sulfadiazine ranging from 1:1 to 1:256.[10]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous, coupled spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the DHPS activity.

Materials:

-

Recombinant DHPS

-

Recombinant DHFR (as the coupling enzyme)

-

para-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

Test inhibitor (e.g., Sulfadiazine)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control wells).

-

Prepare a master mix containing assay buffer, DHPS, an excess of DHFR, and NADPH. Add 178 µL of this master mix to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of a pre-warmed substrate mix containing PABA and DHPPP.

-

Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes.

-

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a colorimetric assay for measuring DHFR activity and its inhibition.

Principle: The activity of DHFR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant DHFR

-

Dihydrofolic acid (DHF)

-

NADPH

-

Test inhibitor (e.g., Trimethoprim)

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the inhibitor.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the inhibitor dilutions or solvent (for control).

-

Add the DHFR enzyme solution to all wells except the blank.

-

Pre-incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the DHF substrate solution.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode.

-

Determine the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to calculate the IC50.

Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard microdilution method to assess the synergistic activity of two antimicrobial agents.

Principle: Serial dilutions of two drugs are combined in a 96-well plate, and the growth of a bacterial inoculum is observed to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.

Procedure:

-

Prepare serial dilutions of Drug A (e.g., sulfadiazine) horizontally and Drug B (e.g., trimethoprim) vertically in a 96-well microplate containing broth medium.

-

Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone to determine their individual MICs.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).

-

After incubation, determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC index for each combination to determine synergy, additivity, or antagonism.

Conclusion

The molecular basis for this compound's sequential blockade is a well-established and elegant example of rational drug design. By targeting two essential enzymes in the bacterial folic acid synthesis pathway, the combination of sulfadiazine and trimethoprim achieves a potent synergistic and often bactericidal effect with a high degree of selective toxicity. The quantitative data on enzyme inhibition and the assessment of synergy through methods like the checkerboard assay provide a robust framework for understanding and further developing this class of antimicrobials. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the study of antimicrobial action and the development of novel therapeutic strategies to combat bacterial infections.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

In Vitro Susceptibility of E. coli Strains to Tribrissen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli (E. coli) strains to Tribrissen, a potentiated sulfonamide antimicrobial agent. This compound is the brand name for a combination of trimethoprim and sulfadiazine, which act synergistically to inhibit bacterial folic acid synthesis. This document details the mechanism of action, common resistance pathways, standardized testing methodologies, and a summary of susceptibility data.

Mechanism of Action: Sequential Blockade of Folate Synthesis

This compound's efficacy stems from the sequential inhibition of two key enzymes in the bacterial folic acid metabolic pathway. Folic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids, making its production vital for bacterial growth and replication.[1]

-

Sulfadiazine , a structural analog of para-aminobenzoic acid (PABA), competitively inhibits dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of PABA to dihydropteroic acid, an early step in the folate synthesis pathway.[2][3]

-

Trimethoprim then targets a subsequent step, potently inhibiting dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[2][3]

This dual blockade results in a bactericidal effect, as the bacterium is deprived of essential precursors for DNA, RNA, and protein synthesis.[3] Mammalian cells are largely unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.[1]

Mechanisms of Resistance in E. coli

The primary mechanism of resistance to trimethoprim in E. coli is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry genes encoding for altered, resistant dihydrofolate reductase enzymes.[4] These acquired genes are known as dfr genes.[4]

-

Acquired dfr Genes: Over 30 different dfr genes have been identified, with dfrA1, dfrA5, dfrA7, dfrA12, and dfrA17 being the most prevalent in E. coli.[5] These genes produce DHFR enzymes that have a much lower affinity for trimethoprim, rendering the antibiotic ineffective.

-

Integrons: Many dfr genes are found within gene cassettes that can be inserted into integrons, which are genetic elements that can capture and express resistance genes.[4] Class 1 and Class 2 integrons are commonly associated with trimethoprim resistance in E. coli.[4]

-

Mutations in Chromosomal DHFR: While less common, mutations in the chromosomal folA gene, which encodes for the native DHFR, can also lead to reduced susceptibility to trimethoprim.

Resistance to sulfonamides is often mediated by the acquisition of sul genes (sul1, sul2, sul3), which encode for alternative, resistant dihydropteroate synthase enzymes.[3] These genes are frequently located on the same mobile genetic elements as dfr genes, leading to co-resistance to both components of this compound.[5]

Quantitative Susceptibility Data

The in vitro susceptibility of E. coli to trimethoprim-sulfadiazine is typically determined by measuring the Minimum Inhibitory Concentration (MIC). The following tables summarize susceptibility data from various studies. It is important to note that many surveillance programs test trimethoprim-sulfamethoxazole, which is considered a suitable surrogate for trimethoprim-sulfadiazine in susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) has established breakpoints for interpreting MIC values for Enterobacteriaceae.[6][7]

Table 1: CLSI MIC Interpretive Criteria for Trimethoprim-Sulfamethoxazole against E. coli

| Category | MIC (µg/mL) |

| Susceptible | ≤2/38 |

| Intermediate | - |

| Resistant | ≥4/76 |

Source: CLSI M100 Documents[6][7]

Table 2: Summary of E. coli Susceptibility to Trimethoprim-Sulfonamide Combinations from Various Studies

| Study Population | Number of Isolates | Drug Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |

| Community-Acquired UTI (Korea) | 346 | TMP-SMX | <0.125/2.375 | 128/2,432 | 29.2 |

| Hospitalized Patients (Regional) | 1248 | TMP-SMX | - | - | 67.6 |

| Urinary Isolates from College Women (USA) | 176 | TMP-SMX | - | - | 29.6 |

| Clinical Isolates (Argentina) | 224 | TMP-SMX | - | - | 28.0 |

| Multi-drug Resistant Uropathogens | 76 | TMP-SMX | - | - | MICs ≥ 320 for resistant isolates |

Note: TMP-SMX = Trimethoprim-Sulfamethoxazole. MIC values are presented for the trimethoprim/sulfonamide components, respectively.

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods for antimicrobial susceptibility testing are crucial for obtaining accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Trimethoprim-sulfadiazine stock solution

-

E. coli isolate to be tested

-

E. coli ATCC 25922 (Quality Control Strain)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli strain. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

-

Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of trimethoprim-sulfadiazine in CAMHB in the 96-well plate. The typical concentration range tested is 0.12/2.38 to 4/76 µg/mL.

-

Inoculation: Inoculate each well containing the antimicrobial dilutions and a growth control well (broth only) with the diluted bacterial suspension.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or with an automated plate reader.

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative test that determines if a bacterium is susceptible, intermediate, or resistant to an antimicrobial agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Trimethoprim-sulfamethoxazole (1.25/23.75 µg) disks

-

E. coli isolate to be tested

-

E. coli ATCC 25922 (Quality Control Strain)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of MHA Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Application of Disks: Aseptically apply the trimethoprim-sulfamethoxazole disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpretation: Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to the established breakpoints from CLSI guidelines.

Quality Control

For both methods, it is imperative to perform quality control testing with a reference strain, E. coli ATCC 25922, each time patient isolates are tested. The results for the quality control strain should fall within the acceptable ranges defined by CLSI.

Table 3: CLSI Quality Control Ranges for E. coli ATCC 25922 with Trimethoprim-Sulfamethoxazole

| Test Method | Antimicrobial Agent | Concentration/Disk Content | Acceptable Range |

| Broth Microdilution | Trimethoprim-Sulfamethoxazole | - | 0.12/2.38 - 1/19 µg/mL |

| Disk Diffusion | Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | 23 - 29 mm |

Source: CLSI M100 Documents

Conclusion

The in vitro susceptibility of E. coli to this compound (trimethoprim-sulfadiazine) is a critical parameter for guiding therapeutic decisions and monitoring the evolution of antimicrobial resistance. The synergistic action of trimethoprim and sulfadiazine provides a potent bactericidal effect against susceptible isolates by targeting the bacterial folate synthesis pathway. However, the widespread dissemination of resistance genes, particularly dfr and sul genes on mobile genetic elements, poses a significant challenge. Adherence to standardized susceptibility testing methodologies, such as those outlined by CLSI, is essential for generating reliable data for clinical and research purposes. Continuous surveillance of E. coli susceptibility patterns is crucial for ensuring the continued efficacy of this important antimicrobial combination.

References

- 1. resources.biomol.com [resources.biomol.com]

- 2. microbenotes.com [microbenotes.com]

- 3. scholar.ui.ac.id [scholar.ui.ac.id]

- 4. Molecular Characterisation of Trimethoprim Resistance in Escherichia coli and Klebsiella pneumoniae during a Two Year Intervention on Trimethoprim Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

The Pharmacokinetics of Tribrissen® in Canine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of Tribrissen®, a combination antimicrobial agent composed of trimethoprim (TMP) and sulfadiazine (SDZ), in canine models. The synergistic action of these two compounds, achieved through the sequential blockade of the bacterial folic acid synthesis pathway, results in a broad spectrum of bactericidal activity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound® in dogs is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound® in dogs has been characterized by several studies. Following oral and subcutaneous administration, both trimethoprim and sulfadiazine are readily absorbed, though their kinetic parameters differ.

Data Presentation: Pharmacokinetic Parameters of Trimethoprim and Sulfadiazine in Dogs

| Parameter | Trimethoprim (TMP) | Sulfadiazine (SDZ) | Route of Administration | Dosage | Canine Subjects | Source |

| Tmax (hours) | 1 | 4 | Oral | 30 mg/kg (combined) | 12 healthy adult dogs | [1][2] |

| Elimination Half-life (hours) | 2.5 | 9.9 | Oral | 30 mg/kg (combined) | 12 healthy adult dogs | [1][2] |

| Mean Serum Concentration (µg/mL) | 0.67 ± 0.02 | 51.1 ± 12.2 | Oral (every 24h for 5 doses) | 5 mg/kg TMP, 25 mg/kg SDZ | 6 healthy adult mixed-breed dogs | [3] |

| Mean Skin Concentration (µg/g) | 1.54 ± 0.40 | 59.3 ± 9.8 | Oral (every 24h for 5 doses) | 5 mg/kg TMP, 25 mg/kg SDZ | 6 healthy adult mixed-breed dogs | [3] |

| Mean Serum Concentration (µg/mL) | 1.24 ± 0.35 | 51.6 ± 9.3 | Oral (every 12h for 5 doses) | 5 mg/kg TMP, 25 mg/kg SDZ | 6 healthy adult mixed-breed dogs | [3] |

| Mean Skin Concentration (µg/g) | 3.03 ± 0.54 | 71.1 ± 8.2 | Oral (every 12h for 5 doses) | 5 mg/kg TMP, 25 mg/kg SDZ | 6 healthy adult mixed-breed dogs | [3] |

Mechanism of Action: Sequential Blockade of Folic Acid Synthesis

The synergistic effect of trimethoprim and sulfadiazine lies in their ability to inhibit two sequential steps in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of purines and ultimately DNA.

Experimental Protocols

In Vivo Pharmacokinetic Study

A representative experimental design to evaluate the pharmacokinetics of this compound® in canine models is as follows:

-

Subjects: A cohort of healthy, adult dogs of a specified breed (e.g., Beagles) or mixed breeds, with a balanced gender distribution.[1][3] The animals are acclimatized and maintained under standard laboratory conditions.

-

Drug Administration:

-

Blood Sampling: Serial blood samples are collected from a suitable vein (e.g., cephalic vein) at predetermined time points before and after drug administration.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Pharmacokinetic Analysis: Plasma concentrations of trimethoprim and sulfadiazine are determined using a validated analytical method. The resulting concentration-time data are analyzed using pharmacokinetic modeling software, often employing a one-compartment open model.[1]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of trimethoprim and sulfadiazine in canine plasma is commonly performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.

-

Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 analytical column. A mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is used to separate trimethoprim and sulfadiazine from endogenous plasma components.

-

Detection:

-

UV Detection: The eluent from the column is passed through a UV detector, and the absorbance is monitored at specific wavelengths for trimethoprim and sulfadiazine.

-

Mass Spectrometric Detection: For higher sensitivity and specificity, a mass spectrometer can be coupled to the HPLC system (LC-MS).

-

Visualizations

Experimental Workflow for a Canine Pharmacokinetic Study

Metabolism and Excretion

The metabolism of the two components of this compound® differs in dogs. Dogs have a deficiency in acetylation, which can influence the metabolism of sulfonamides like sulfadiazine. A significant portion of trimethoprim is excreted unchanged in the urine. Both drugs can be found in the urine at concentrations that exceed the minimum inhibitory concentrations for common bacterial pathogens for up to 24 hours after a single oral dose.[1]

Tissue Distribution

Trimethoprim is known for its extensive distribution into various tissues and body fluids.[4] In many cases, the concentration of trimethoprim in tissues can be higher than the corresponding plasma concentrations. Studies have also shown good gastrointestinal absorption of both trimethoprim and sulfadiazine in dogs after oral administration.[4][5] The concentration of trimethoprim in tissue fluid has been observed to peak several hours after administration, at which point it can exceed plasma levels.[4][5] Sulfadiazine also distributes into tissues, although its persistence in plasma is longer than that of trimethoprim.[4][5] Notably, therapeutically effective concentrations of both drugs have been measured in the skin of dogs.[3]

References

- 1. Pharmacokinetics of trimethoprim and sulfadiazine in the dog: urine concentrations after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Serum and skin concentrations after multiple-dose oral administration of trimethoprim-sulfadiazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of trimethoprim/sulphadiazine in plasma, tissue and synovial fluids | Semantic Scholar [semanticscholar.org]

- 5. Distribution of trimethoprim/sulphadiazine in plasma, tissue and synovial fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Potentiated Sulfonamides in Veterinary Medicine: A Technical Guide

An in-depth examination of the history, synergistic mechanism, and pharmacological development of potentiated sulfonamides, a cornerstone of veterinary therapeutics for over half a century.

Introduction

Potentiated sulfonamides represent a critical advancement in antimicrobial therapy, combining a sulfonamide with a diaminopyrimidine inhibitor to create a synergistic and broad-spectrum bactericidal agent.[1][2] While sulfonamides alone are bacteriostatic, their combination with drugs like trimethoprim or ormetoprim results in a sequential blockade of the bacterial folic acid synthesis pathway, enhancing their efficacy and combating the development of resistance.[3][4] This guide delves into the historical context, mechanism of action, key experimental evaluations, and pharmacokinetic profiles of these vital drug combinations in veterinary practice.

A Historical Perspective

The journey of sulfonamides in veterinary medicine began in the late 1930s, shortly after their discovery.[5] The first documented veterinary application was the use of sulfanilamide for treating bovine mastitis in 1937.[6] By 1948, their efficacy was recognized in treating pneumonia in cattle, and they were also incorporated into poultry feed to prevent coccidiosis.[6]

Recognizing the limitations of sulfonamides as standalone agents, particularly the rapid emergence of bacterial resistance, researchers explored combination therapies.[7] The development of diaminopyrimidines, such as trimethoprim, provided the key to unlocking the full potential of sulfonamides.[6] This led to the creation of "potentiated sulfonamides," which demonstrated a broader spectrum of activity and a bactericidal, rather than bacteriostatic, effect.[1][4] These combinations have become a mainstay for treating a wide array of infections in companion and food-producing animals, including those affecting the respiratory, urinary, and gastrointestinal tracts.[7][8]

Mechanism of Action: Sequential Blockade of Folate Synthesis

The synergistic effect of potentiated sulfonamides is achieved by inhibiting two sequential steps in the microbial folic acid metabolic pathway. Bacteria, unlike mammals, must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and certain amino acids.[3]

-

Sulfonamide Action : Sulfonamides are structurally similar to para-aminobenzoic acid (PABA). They act as competitive inhibitors of the enzyme dihydropteroate synthase, blocking the conversion of PABA into dihydropteroic acid.[7][9]

-

Diaminopyrimidine Action : Diaminopyrimidines, such as trimethoprim, inhibit the enzyme dihydrofolate reductase (DHFR).[3][7] This enzyme is responsible for the subsequent step in the pathway: the conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form.[3]

Bacterial DHFR has a significantly higher affinity for trimethoprim (up to 100,000-fold greater) than the mammalian equivalent, which accounts for the selective toxicity of the drug.[7] This dual blockade leads to a bactericidal effect and reduces the likelihood of resistance developing compared to using either agent alone.[1][3]

References

- 1. Potentiated-Sulphonamides - WikiVet English [en.wikivet.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Antibiotic sulphonamides and potientiate sulpha history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]

- 6. improveinternational.com [improveinternational.com]

- 7. Sulfonamides and Potentiated Sulfonamides | Veterian Key [veteriankey.com]

- 8. madbarn.com [madbarn.com]

- 9. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]

Tribrissen's Spectrum of Activity Against Anaerobic Pathogens: A Technical Guide

An in-depth analysis of the in-vitro efficacy of the trimethoprim-sulfadiazine combination against clinically relevant anaerobic bacteria.

Introduction

Tribrissen, a synergistic combination of trimethoprim and sulfadiazine, is a potentiated sulfonamide antimicrobial agent.[1][2] Its mechanism of action involves a sequential blockade of the bacterial folic acid synthesis pathway, leading to a bactericidal effect.[3][4] While its efficacy against a broad spectrum of aerobic bacteria is well-documented, its activity against anaerobic pathogens is a subject of ongoing investigation and debate within the scientific community.[3][5] This technical guide provides a comprehensive overview of the available data on the in-vitro activity of this compound and its components against key anaerobic genera, including Bacteroides, Prevotella, Fusobacterium, and Clostridium. Conflicting reports in the literature, often attributable to variations in testing methodologies, will be critically examined.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's anaerobic spectrum.

Mechanism of Action: Sequential Blockade of Folate Synthesis

The synergistic and bactericidal activity of this compound stems from the inhibition of two crucial enzymes in the bacterial folate synthesis pathway.[4] Sulfadiazine, a competitive inhibitor of dihydropteroate synthase, blocks the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.[3][8] Subsequently, trimethoprim inhibits dihydrofolate reductase, preventing the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folic acid essential for purine and DNA synthesis.[3][9] This dual action is effective because mammalian cells utilize pre-formed folic acid from their diet and are therefore unaffected by sulfonamides at therapeutic doses.[3][4]

In-Vitro Susceptibility Data

The in-vitro efficacy of trimethoprim-sulfonamide combinations against anaerobic bacteria has yielded variable results across different studies. These discrepancies are often linked to the choice of testing medium and inoculum size.[6][10] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several key studies.

Table 1: Susceptibility of Various Anaerobic Bacteria to Trimethoprim-Sulfamethoxazole

| Bacterial Species | Number of Isolates | Trimethoprim MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | Trimethoprim-Sulfamethoxazole (1:20) MIC (µg/mL) |

| Various Anaerobes | 94 | 5.4 (90% inhibited) | 900 (90% inhibited) | <0.25 - <4.75 (90% inhibited) |

Data from Indiveri and Hirsh, 1986.[11]

Table 2: Susceptibility of Obligately Anaerobic Bacteria to Trimethoprim-Sulfamethoxazole

| Susceptibility | Percentage of Strains (n=144) | MIC (µg/mL) |

| Susceptible to Sulfamethoxazole alone | 58% | ≤ 16 |

| Susceptible to Trimethoprim alone | 12% | ≤ 1 |

| Susceptible to Combination (19:1) | 85% | ≤ 16 |

Data from Wüst, 1980.[12][13] Notably, all 45 strains of the Bacteroides fragilis group tested in this study were susceptible to the combination.[12][13]

Table 3: Resistance of Anaerobic Isolates to Trimethoprim-Sulfamethoxazole

| Resistance | Number of Isolates |

| Resistant to ≥100 µg/mL SMX | 95 of 98 |

| Resistant to ≥6.25 µg/mL TMP | 85 of 98 |

| Resistant to ≥(100 µg/mL SMX + 6.25 µg/mL TMP) | 66 of 72 |

Data from Phillips and Warren, 1976.[6] This study suggests that the majority of anaerobic bacteria are resistant to the combination.

Experimental Protocols

The variability in reported efficacy underscores the critical importance of standardized and appropriate methodologies for testing the susceptibility of anaerobic bacteria to trimethoprim-sulfonamide combinations.

Agar Dilution Susceptibility Testing

A commonly employed method for determining the MIC of antimicrobial agents against anaerobes.

Key Methodological Considerations:

-

Growth Medium: The choice of agar can significantly impact results. Brucella agar has been reported to be somewhat inhibitory to sulfamethoxazole and trimethoprim.[6] Diagnostic Sensitivity Test Agar (Oxoid) and Mueller-Hinton agar are considered more suitable.[6][7] Media should be supplemented with hemin, vitamin K1, and sodium pyruvate to support the growth of fastidious anaerobes.[7][13]

-

Inoculum Size: The density of the bacterial inoculum can affect the MIC values, with higher inocula sometimes leading to higher MICs for sulfonamides.[10]

-

Incubation Time: A standard incubation period of 48 hours is typically required for anaerobic bacteria.[6]

Broth Microdilution Susceptibility Testing

An alternative method for determining MICs in a liquid medium.

Protocol Outline:

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a suitable broth medium (e.g., prereduced Diagnostic Sensitivity Test broth) in microtiter plates.[7][13]

-

Inoculum Preparation: A standardized suspension of the anaerobic isolate is prepared and diluted to achieve a final inoculum concentration of approximately 10^5 CFU per well.[14]

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated in an anaerobic environment at 35-37°C for 48 hours.[14]

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth of the organism.[14]

Mechanisms of Resistance in Anaerobic Bacteria

Resistance to trimethoprim-sulfonamide combinations in anaerobic bacteria can be intrinsic or acquired.

-

Intrinsic Resistance: Some anaerobic genera, such as Prevotella, are considered intrinsically resistant to trimethoprim and sulfonamides.[15] The primary mechanism of resistance to trimethoprim in anaerobes like Bacteroides fragilis and Clostridium species is the production of a dihydrofolate reductase enzyme that is significantly less susceptible to inhibition by the drug compared to the enzyme found in susceptible bacteria.[9][16]

-

Acquired Resistance: Resistance can also be acquired through horizontal gene transfer of plasmids and transposons that carry genes encoding for drug-insensitive target enzymes (dihydropteroate synthase and dihydrofolate reductase).[8]

Discussion and Future Directions

The available in-vitro data on the activity of this compound against anaerobic pathogens present a complex picture. While some studies demonstrate good efficacy, particularly for the combination against the Bacteroides fragilis group, others report widespread resistance.[6][7][12] This highlights the critical need for standardized testing protocols to allow for more accurate comparisons between studies.

The intrinsic resistance of certain anaerobic genera, mediated by drug-insensitive target enzymes, poses a significant challenge.[9] Further research into the prevalence of acquired resistance genes in clinical anaerobic isolates is warranted to better understand the evolving landscape of antimicrobial resistance.

For drug development professionals, the conflicting data suggest that while this compound may have a role in treating certain anaerobic infections, its use should be guided by susceptibility testing whenever possible. The synergistic interaction between trimethoprim and sulfadiazine remains a compelling principle, and further investigation into novel potentiated sulfonamide combinations with improved activity against resistant anaerobic strains could be a fruitful area of research. The potential for in-vivo ineffectiveness of trimethoprim-sulfonamides in necrotic tissue due to the presence of thymidine also warrants consideration.[17]

Conclusion

This compound exhibits variable in-vitro activity against anaerobic pathogens. The combination of trimethoprim and sulfadiazine demonstrates synergy and can be effective against certain anaerobic isolates, including members of the Bacteroides fragilis group.[7][12] However, intrinsic and acquired resistance mechanisms are prevalent in many anaerobic species, leading to reports of high resistance rates.[6][9] The significant influence of testing methodology on susceptibility results cannot be overstated. Future research should focus on harmonizing testing methods and exploring the molecular basis of resistance to better define the clinical utility of this compound in the context of anaerobic infections.

References

- 1. Trimethoprim/Sulfadiazine (this compound®) for Dogs and Cats [petplace.com]

- 2. Sulfadiazine/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]

- 3. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. The antimicrobial activities of trimethoprim and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance to trimethoprim and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activity of sulfamethoxazole and trimethoprim against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibility of obligate anaerobes to trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro susceptibility of anaerobes to co-trimoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multicenter Survey of the Changing In Vitro Antimicrobial Susceptibilities of Clinical Isolates of Bacteroides fragilis Group, Prevotella, Fusobacterium, Porphyromonas, and Peptostreptococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prevotella | Johns Hopkins ABX Guide [hopkinsguides.com]

- 16. Trimethoprim and sulfonamide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Resistance in Clostridium and Brachyspira spp. and Other Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethoprim Resistance Mechanisms and Their Effect on Tribrissen® Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim, a synthetic bacteriostatic antibiotic, has long been a cornerstone in both human and veterinary medicine, primarily for the treatment of urinary tract and other bacterial infections. Its efficacy is significantly enhanced when used in combination with a sulfonamide, such as sulfamethoxazole or sulfadiazine. This combination, known commercially as Tribrissen® in veterinary medicine, creates a synergistic effect by sequentially blocking the bacterial folic acid synthesis pathway. However, the emergence and spread of trimethoprim resistance pose a significant threat to the continued clinical utility of this important drug combination. This technical guide provides a comprehensive overview of the molecular mechanisms underlying trimethoprim resistance and its direct impact on the efficacy of this compound®.

This compound®: Composition and Synergistic Mechanism of Action

This compound® is a potentiated sulfonamide that combines trimethoprim and a sulfonamide (commonly sulfadiazine or sulfamethoxazole) in a 1:5 ratio.[1][2] This combination targets two sequential steps in the bacterial folate biosynthesis pathway, a process essential for the synthesis of nucleic acids and certain amino acids.[3]

-

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[4]

-

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.[5]

The dual blockade of this vital metabolic pathway results in a synergistic and often bactericidal effect, which is significantly greater than the sum of the effects of the individual drugs.[6] This synergy is a key factor in the historical success of trimethoprim-sulfonamide combinations.[7]

dot

Caption: Mechanism of action of this compound® targeting the bacterial folic acid synthesis pathway.

Core Mechanisms of Trimethoprim Resistance

Bacterial resistance to trimethoprim is a growing concern and can arise through several distinct molecular mechanisms. These mechanisms effectively reduce the inhibitory effect of trimethoprim, thereby compromising the efficacy of this compound®.

The most clinically significant mechanism of trimethoprim resistance is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry genes encoding trimethoprim-resistant dihydrofolate reductase enzymes.[8] These acquired dfr genes produce DHFR variants that have a significantly lower affinity for trimethoprim compared to the native bacterial enzyme, rendering the drug ineffective.[9]

There are two main families of acquired dfr genes, dfrA and dfrB, which are evolutionarily unrelated.[10] The dfrA family is the most diverse and prevalent, with over 30 different genes identified in clinical isolates.[10] Common dfrA genes include dfrA1, dfrA5, dfrA7, dfrA12, and dfrA17.[11] The dfrG and dfrK genes are notable causes of trimethoprim resistance in Staphylococcus aureus.[8][12]

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. Trimethoprim-Sulfa (Bactrim, this compound, Septra, Sulfatrim, Cotrim) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 3. A quantitative study of the effects of this compound on canine tear production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. szu.gov.cz [szu.gov.cz]

- 5. slh.wisc.edu [slh.wisc.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emergence of trimethoprim resistance gene dfrG in Staphylococcus aureus causing human infection and colonization in sub-Saharan Africa and its import to Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfadiazine/Trimethoprim | VCA Animal Hospitals [vcahospitals.com]

- 11. Standard and real-time multiplex PCR methods for detection of trimethoprim resistance dfr genes in large collections of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MRSA isolates from the United States hospitals carry dfrG and dfrK resistance genes and succumb to propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Sulfadiazine in the Inhibition of Dihydrofolic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadiazine, a prominent member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting a crucial step in the bacterial folic acid synthesis pathway. This guide provides an in-depth technical overview of sulfadiazine's mechanism of action, focusing on its role as a competitive inhibitor of dihydropteroate synthase (DHPS). We will explore the biochemical pathway, present quantitative data on its inhibitory activity, and provide a detailed experimental protocol for assessing DHPS inhibition. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction: The Folic Acid Synthesis Pathway - An Achilles' Heel for Bacteria

Folic acid (vitamin B9) is an essential precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, and certain amino acids.[1][2] While humans obtain folate from their diet, most bacteria possess a de novo synthesis pathway, making it an attractive target for antimicrobial agents.[2] This pathway's absence in mammals provides the basis for the selective toxicity of drugs that inhibit it.[2]

The synthesis of dihydrofolic acid is a multi-step enzymatic process. One of the key enzymes in this pathway is dihydropteroate synthase (DHPS).[3][4] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][5] This molecule is subsequently converted to dihydrofolic acid.

Mechanism of Action: Sulfadiazine as a Competitive Inhibitor

Sulfadiazine's antibacterial activity stems from its structural similarity to PABA.[2][5] This structural mimicry allows sulfadiazine to act as a competitive inhibitor of DHPS. It binds to the active site of the enzyme, preventing the binding of the natural substrate, PABA.[2] This competitive inhibition effectively blocks the synthesis of dihydropteroate and, consequently, dihydrofolic acid.[1] The depletion of the folic acid pool ultimately halts bacterial growth and replication.[1]

Signaling Pathway Diagram

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfadiazine.

Quantitative Analysis of DHPS Inhibition

The potency of sulfadiazine and other sulfonamides as DHPS inhibitors is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following table summarizes key quantitative data for the inhibition of DHPS by various sulfonamides.

| Inhibitor | Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Sulfadiazine | Escherichia coli | 2.5 µM | Not Specified | [6] |

| Sulfamethoxazole | Toxoplasma gondii | - | >100 µM | [7] |

| Sulfathiazole | Plasmodium falciparum | Varies with allele | Not Specified | [3] |

| Dapsone | Plasmodium falciparum | Varies with allele | Not Specified | [3] |

| 3',5'-dihalo-sulfanilanilides | Toxoplasma gondii | 6 to 57-fold lower than Sulfamethoxazole | 7 to 30-fold lower than Sulfadiazine | [7] |

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

The following is a detailed protocol for a continuous, coupled spectrophotometric assay to determine the inhibitory activity of compounds like sulfadiazine against DHPS.[1][8]

Principle

The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from DHPPP and PABA. The product, dihydropteroate, is then reduced to dihydrofolate by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is directly proportional to the DHPS activity and can be monitored by the decrease in absorbance at 340 nm.[8]

Experimental Workflow Diagram

Caption: Workflow for the continuous, coupled spectrophotometric DHPS inhibition assay.

Materials and Reagents

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR) (coupling enzyme)

-

7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

NADPH

-

Sulfadiazine (or other inhibitors)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5-8.0)

-

DMSO (for dissolving inhibitors)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer with temperature control

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the inhibitor (e.g., 10 mM Sulfadiazine in DMSO).

-

Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve the desired concentration range.

-

Prepare a fresh enzyme mix containing DHPS and an excess of DHFR in assay buffer. The concentration of DHFR should be sufficient to ensure it is not the rate-limiting step.

-

Prepare a fresh substrate mix containing PABA and DHPPP in assay buffer.

-

-

Assay Setup (96-well plate):

-

Add a small volume (e.g., 2 µL) of each inhibitor dilution to the corresponding wells of the microplate. Include a control well with DMSO only (for 0% inhibition) and a blank well without DHPS (for background correction).

-

Add the enzyme mix to all wells except the blank.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate mix to all wells.

-

Immediately place the microplate in the spectrophotometer pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

Data Analysis

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive and the Kₘ of the substrate (PABA) is determined under the same assay conditions.

Conclusion

Sulfadiazine's targeted inhibition of dihydropteroate synthase remains a cornerstone of its antibacterial efficacy. Understanding the intricacies of this mechanism, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development of novel antimicrobial agents that can overcome emerging resistance. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of infectious disease treatment.

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]